Retinal CNG Channel Antagonism: Sp-8-Br-PET-cGMPS vs. Rp-8-Br-PET-cGMPS
Sp-8-Br-PET-cGMPS is a competitive antagonist of the rod photoreceptor CNG channel, but it is a weaker inhibitor than its Rp-stereoisomer. In electrophysiological patch-clamp assays on excised patches from Xenopus oocytes expressing the cloned rat rod channel α-subunit, Sp-8-Br-PET-cGMPS inhibited cGMP-induced current with an IC50 of 105 µM [1].
| Evidence Dimension | CNG Channel Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 105 µM |
| Comparator Or Baseline | Rp-8-Br-PET-cGMPS: IC50 = 25 µM |
| Quantified Difference | 4.2-fold weaker inhibition |
| Conditions | Excised patches from Xenopus oocytes expressing cloned rat rod CNG channel α-subunit; cGMP-induced current |
Why This Matters
This difference in potency is critical for experimental design: Sp-8-Br-PET-cGMPS is selected as a PKG agonist with secondary CNG channel blocking activity, whereas its Rp-isomer is the preferred tool for potent PKG inhibition and CNG channel blockade.
- [1] Wei JY, Cohen ED, Genieser HG, Barnstable CJ. Identification of competitive antagonists of the rod photoreceptor cGMP-gated cation channel: beta-phenyl-1,N2-etheno-substituted cGMP analogues as probes of the cGMP-binding site. Biochemistry. 1996;35(51):16815-16823. View Source
